N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-17(13(2)22)24-19(20-12)21-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSYVWOWFJRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves several steps. One common method starts with the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride to form the thiazole ring . The resulting intermediate is then reacted with 4-aminobiphenyl-4-carboxylic acid under appropriate conditions to form the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Biology: The compound exhibits significant biological activities, including antioxidant, antibacterial, and antifungal properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antibacterial and antifungal effects . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, blocking their function and leading to the inhibition of microbial growth . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several biphenyl-carboxamide derivatives, differing primarily in the substituents on the thiazole ring. Key analogues include:
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401) Structure: Lacks substituents on the thiazole ring. Properties: Molecular weight = 280.35; logP = 4.0051; polar surface area = 33.536 .
N-(5-Methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y200-0605)
- Structure : Features a 5-methyl group on the thiazole.
- Comparison : The methyl group increases lipophilicity (logP ~4.5 estimated) compared to Y030-2401, but the acetyl group in the target compound may enhance electron-withdrawing effects, stabilizing binding interactions .
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-methoxyphenyl)thiazol-2-yl)-1-(benzodioxol-5-yl)cyclopropane-1-carboxamide (Compound 73) Structure: Contains a 4-methoxyphenyl group on the thiazole and a cyclopropane-carboxamide. The target compound’s acetyl group offers steric bulk, possibly enhancing target selectivity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural similarities.
- Polar Surface Area (PSA) : The acetyl group contributes to a higher PSA than Y200-0605, which may affect blood-brain barrier penetration .
Research Findings and Implications
- Limitations : Higher molecular weight and logP may limit solubility, necessitating formulation optimization for in vivo applications.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a thiazole ring and a biphenyl moiety, contributing to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 302.34 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown efficacy against various viruses by inhibiting viral replication. A comparative analysis of related compounds indicated that certain thiazole derivatives possess EC50 values in the micromolar range, suggesting a promising avenue for antiviral drug development.
Anticancer Activity
Thiazole-containing compounds have been reported to exhibit cytotoxic effects against several cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 5 | |
| Compound B | Anticancer | 10 | |
| Compound C | Antimicrobial | 15 |
Notable Research Findings
- Antiviral Activity : A study demonstrated that a related thiazole derivative exhibited over 50% inhibition of viral replication at concentrations as low as 10 µM, highlighting its potential as an antiviral agent against RNA viruses .
- Cytotoxic Effects : Another investigation found that thiazole derivatives could reduce cell viability in cancer cell lines by more than 70% at concentrations around 20 µM, indicating significant anticancer properties .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
